molecular formula C22H25N5O B11148700 N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11148700
M. Wt: 375.5 g/mol
InChI Key: LSBBEVMHPWAXAI-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features an indole moiety, a pyrazolopyridine core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized via a multi-step process involving the cyclization of appropriate precursors such as hydrazines and β-ketoesters.

    Coupling of the Indole and Pyrazolopyridine Units: The final step involves the coupling of the indole moiety with the pyrazolopyridine core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrazolopyridine core may interact with various enzymes or receptors involved in cellular signaling pathways. These interactions can modulate physiological processes such as neurotransmission, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of an indole moiety and a pyrazolopyridine core. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N5O/c1-13(2)19-11-17(20-14(3)26-27(4)21(20)25-19)22(28)23-10-9-15-12-24-18-8-6-5-7-16(15)18/h5-8,11-13,24H,9-10H2,1-4H3,(H,23,28)

InChI Key

LSBBEVMHPWAXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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